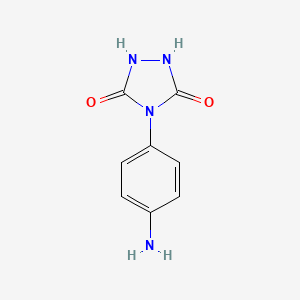

4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione

概要

説明

The compound 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione is a derivative of 1,2,4-triazolidine-3,5-dione, which is a heterocyclic compound featuring a triazolidine ring. This particular derivative is characterized by the presence of an aminophenyl group at the 4-position of the triazolidine ring. The compound's relevance spans across various fields, including medicinal chemistry and polymer science, due to its potential biological activities and its utility as a monomer for polymer synthesis.

Synthesis Analysis

The synthesis of this compound derivatives can be achieved through different synthetic routes. One such method involves the reaction of 4-(4'-aminophenyl)-1,2,4-triazolidine-3,5-dione with acetyl chloride to produce 4-(4'-acetamidophenyl)-1,2,4-triazolidine-3,5-dione (APTD) in high yield . This intermediate can then be further reacted with diisocyanates to produce various polyureas. The synthesis is facilitated by microwave-assisted rapid polycondensation, which significantly reduces the reaction time compared to conventional methods .

Molecular Structure Analysis

Although the provided data does not directly describe the molecular structure of this compound, it can be inferred that the molecular structure would be similar to related compounds, such as the 2-amino-2H-[1,2,3]triazolo[4,5-g]quinoline-4,9-dione polymorphs. These related compounds exhibit different polymorphic structures based on the spatial arrangement of the amine group, which can affect their molecular properties and interactions .

Chemical Reactions Analysis

The chemical reactivity of this compound is exemplified by its ability to undergo polycondensation reactions with diisocyanates to form polyureas . These reactions are catalyzed by various agents such as pyridine, triethylamine, or dibutyltin dilaurate and are significantly accelerated under microwave irradiation .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized polyureas derived from this compound are notable for their inherent viscosity, which ranges from 0.07 to 0.17 dL/g. These materials have been characterized using techniques such as IR, 1H-NMR, elemental analysis, and thermogravimetric analysis, indicating their potential for various applications . The polymorphs of related compounds also show variations in their physical and chemical properties, such as crystal structure, formation of hydrogen bonds, and vibrational bands in FT-IR spectra, which are influenced by the arrangement of the amine group .

Relevant Case Studies

The polymorphs of the related compound 2-amino-2H-[1,2,3]triazolo[4,5-g]quinoline-4,9-dione have been tested for anticancer activity against various human cancer cell lines. The activity was found to be dependent on the arrangement of the amine group, with significant activity observed against cell lines with high levels of the NQO1 protein . Another study on 4-substituted 1-acyl-1,2,4-triazolidine-3,5-diones, which are structurally similar to this compound, demonstrated potent hypolipidemic activity in rodents, affecting serum cholesterol and triglyceride levels, as well as modulating serum lipoprotein levels and hepatic enzyme activities . These case studies highlight the potential therapeutic applications of this compound derivatives.

科学的研究の応用

Polyurea Synthesis

4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione has been utilized in the synthesis of novel polyureas. In one study, its derivative, 4-(4′-acetamidophenyl)-1,2,4-triazolidine-3,5-dione (APTD), was used in polycondensation reactions with diisocyanates like hexamethylene diisocyanate and tolylene-2,4-diisocyanate under microwave irradiation, leading to rapid polymerization and the formation of polyureas with specific inherent viscosities (Mallakpour & Rafiee, 2004).

Photocatalytic Degradation Studies

This compound has also been a subject of interest in photocatalytic degradation studies. Research focusing on the degradation mechanisms of pollutants in water using TiO2 photocatalysis examined derivatives of triazolidine, including 1,2,4-triazolidine-3,5-dione. This study provided insights into the primary degradation mechanism of these compounds, which is crucial for understanding how to effectively remove pollutants from water (Guillard et al., 2002).

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have shown potential. For instance, 1-acyl and 1,2-diacyl derivatives of this compound exhibited potent cytotoxicity against various murine and human cancer cell lines. This suggests its potential utility in developing antineoplastic agents (Hall et al., 1992).

Hypolipidemic Activities

There is also evidence of hypolipidemic activities associated with certain derivatives of this compound. 4-Substituted 1,2-diacyl derivatives were shown to significantly reduce serum cholesterol and triglyceride levels in rodents, indicating their potential as hypolipidemic agents (Simlot et al., 1994).

作用機序

Target of Action

Similar compounds such as 2-(4-aminophenyl)benzothiazoles have been shown to interact with cytochrome p450 1a1 . This enzyme plays a crucial role in the metabolism of xenobiotics and drugs, and its induction can lead to the biotransformation of the molecule .

Mode of Action

Related compounds such as 2-(4-aminophenyl)benzothiazoles have been shown to induce and be biotransformed by cytochrome p450 1a1 . This suggests that 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione may also interact with this enzyme, leading to changes in its structure and function.

Biochemical Pathways

It is plausible that this compound could influence pathways related to xenobiotic metabolism, given the potential interaction with cytochrome p450 1a1 .

Pharmacokinetics

Related compounds such as 2-(4-aminophenyl)benzothiazoles have been shown to be water-soluble and chemically stable prodrugs that rapidly and quantitatively revert to their parent amine in vivo . This suggests that this compound may have similar properties, potentially influencing its bioavailability.

Result of Action

Related compounds such as 2-(4-aminophenyl)benzothiazoles have been shown to possess potent antitumor properties . This suggests that this compound may also have significant biological effects.

Safety and Hazards

将来の方向性

Research on similar compounds like tetra (4-aminophenyl) porphyrin in altering the electronic performances of reduced graphene oxide-based field effect transistor has been conducted . This could provide some constructive recommendations for producing low-cost graphene derivatives and promoting their applications in FET-like electronic components .

特性

IUPAC Name |

4-(4-aminophenyl)-1,2,4-triazolidine-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2/c9-5-1-3-6(4-2-5)12-7(13)10-11-8(12)14/h1-4H,9H2,(H,10,13)(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BROWTRWEXZXSAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N2C(=O)NNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471382 | |

| Record name | 1,2,4-Triazolidine-3,5-dione, 4-(4-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

140707-19-3 | |

| Record name | 1,2,4-Triazolidine-3,5-dione, 4-(4-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

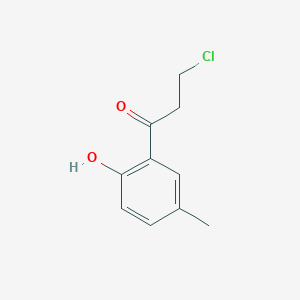

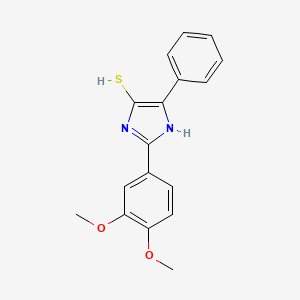

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,4-Difluorophenyl)sulfonyl]-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B3032249.png)

![3-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methylbenzenesulfonamide](/img/structure/B3032250.png)

![2-azido-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3032251.png)